molecular formula C16H13N3 B13900190 6-(2-Phenylphenyl)pyrazin-2-amine

6-(2-Phenylphenyl)pyrazin-2-amine

Cat. No.: B13900190
M. Wt: 247.29 g/mol
InChI Key: FMUNBRPRINIOFT-UHFFFAOYSA-N
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Description

6-(2-Phenylphenyl)pyrazin-2-amine is a pyrazine derivative featuring a biphenyl substituent at the 6-position of the pyrazin-2-amine core. The biphenyl group may enhance target binding via π-π interactions or hydrophobic effects, distinguishing it from other derivatives with varied substituents .

Properties

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

6-(2-phenylphenyl)pyrazin-2-amine

InChI

InChI=1S/C16H13N3/c17-16-11-18-10-15(19-16)14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,17,19)

InChI Key

FMUNBRPRINIOFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CN=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Phenylphenyl)pyrazin-2-amine typically involves the formation of the pyrazine ring followed by the introduction of the 2-phenylphenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the condensation of 2-aminopyrazine with 2-bromobiphenyl in the presence of a palladium catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of 6-(2-Phenylphenyl)pyrazin-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Phenylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(2-Phenylphenyl)pyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Phenylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. Pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Structural and Functional Diversity of Pyrazin-2-amine Derivatives

The pyrazin-2-amine scaffold is highly versatile, with substituents dictating biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:

Compound Substituents Target/Mechanism IC50/Potency Key Findings Reference
APA 6-(4-aminophenyl)-N-(3,4,5-trimethoxyphenyl) NAT2 acetylator phenotype selectivity ~3-fold selectivity Kills NAT2-slow cancer cells (e.g., colorectal); no activity in NAT2-rapid cells
C-2 (Cancer Therapeutics CRC PTY Ltd) 6-(3-methoxyphenyl) + tetrahydro-pyran ICMT inhibition IC50 = 0.0014 µM Lowest IC50 in series; molecular weight = 431.5 g/mol
SHP099 6-(4-methylpiperidinyl), 3-(2,3-dichlorophenyl) SHP2 allosteric inhibition IC50 = 0.071 µM Stabilizes auto-inhibited SHP2 conformation; oral bioavailability
CID 13341114 6-(trifluoromethyl) Undisclosed N/A High lipophilicity (CF3 group); potential metabolic stability
6-(3,4-difluorophenyl)pyrazin-2-amine 6-(3,4-difluorophenyl) Undisclosed N/A Molecular weight = 207.18 g/mol; fluorination may enhance CNS penetration
6-(2-Phenylphenyl)pyrazin-2-amine 6-(biphenyl) Hypothesized kinase/enzyme inhibition N/A Biphenyl group may enhance target binding via hydrophobic/π-π interactions

Mechanistic Insights

  • Selectivity: APA demonstrates allele-specific cytotoxicity in colorectal cancer (CRC) cells with NAT2-slow acetylator phenotypes, exploiting metabolic vulnerabilities . In contrast, SHP099 targets SHP2, a phosphatase implicated in RAS-driven cancers, through allosteric modulation .
  • Potency : C-2’s exceptionally low IC50 (0.0014 µM) highlights the impact of bulky substituents (e.g., tetrahydro-pyran) on ICMT inhibition . The biphenyl group in 6-(2-Phenylphenyl)pyrazin-2-amine could similarly enhance potency by improving target engagement.
  • Structural Optimization : Halogenation (e.g., CF3 in CID 13341114) or fluorination (e.g., 3,4-difluorophenyl) improves metabolic stability and lipophilicity, whereas methoxy groups (e.g., APA) may influence solubility and acetylator interactions .

Physicochemical and Pharmacokinetic Properties

  • The biphenyl derivative likely has a MW > 300 g/mol, suggesting possible formulation challenges.
  • Lipophilicity : CF3 and biphenyl groups increase logP, favoring membrane permeability but risking off-target binding. Methoxy groups (APA) balance hydrophilicity and target affinity .

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